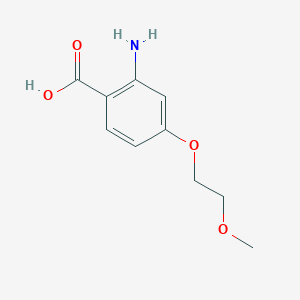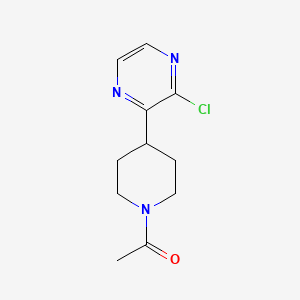
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone, also known as 4-Chloropyrazin-2-yl-1-piperidin-1-yl-ethanone, is an organic compound with a molecular formula of C9H12ClN3O. This compound is a colorless solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. It is also used in the synthesis of dyes and other industrial chemicals.
Applications De Recherche Scientifique
Piperazine Derivatives in Drug Design and Therapeutic Applications
Piperazine, a six-membered ring containing two nitrogen atoms, is a core structural motif in many pharmacologically active compounds. Its versatility and medicinal significance are underscored by its inclusion in drugs targeting diverse therapeutic areas, including central nervous system disorders, cancer, inflammation, and infectious diseases. The adaptability of piperazine-based molecules is attributed to the ease with which the substitution pattern on the nucleus can be modified, profoundly affecting their medicinal properties (Rathi et al., 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown promise in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The anti-mycobacterial activity of these compounds, derived from their structural framework, highlights the potential of piperazine as a building block in developing new anti-TB molecules. This suggests avenues for synthesizing novel central nervous system (CNS) acting drugs, leveraging the heterocyclic nature of piperazine that accommodates functional groups conducive to CNS activity (Girase et al., 2020).
Redox Mediators and Organic Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes presents an innovative approach to degrading organic pollutants in wastewater. This enzymatic strategy, enhanced by redox mediators, broadens the substrate range and degradation efficiency for recalcitrant compounds. Although not directly linked to "1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone," this research avenue underscores the potential of chemical mediators, including piperazine derivatives, in environmental remediation efforts (Husain & Husain, 2007).
Propriétés
IUPAC Name |
1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISSUVLGOLELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

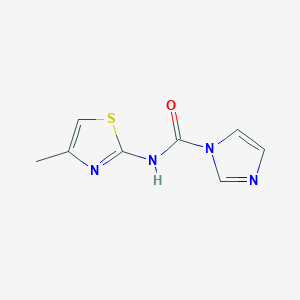
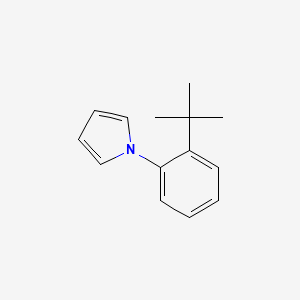


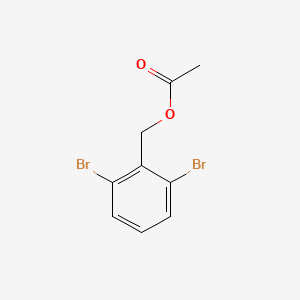
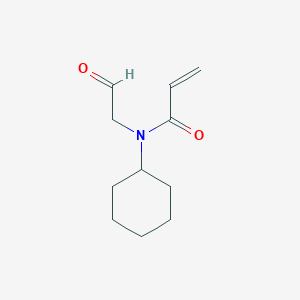
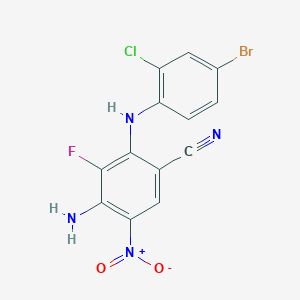
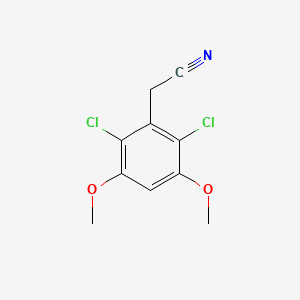
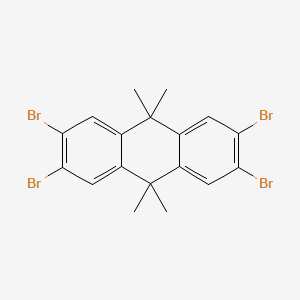

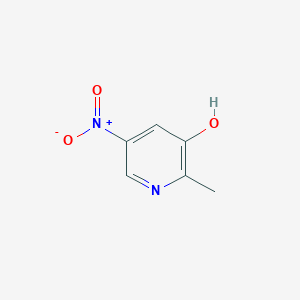
![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)
